2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide
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Overview
Description
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chiral Linear Carboxamides
A study by Khalifa et al. (2014) involved the synthesis of chiral linear carboxamide derivatives incorporating a peptide linkage, using nalidixic acid and amino acids as starting materials. This research explored the potential of these compounds in various scientific applications, including their structural and chemical properties (Khalifa et al., 2014).
Chemoselective Thionation-Cyclization
Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. These thiazoles were obtained from enamide precursors, introducing ester, N-substituted carboxamide, or peptide functionality in the 4-position of the product thiazoles, indicating their significance in the development of new chemical entities (Kumar et al., 2013).
Biological and Pharmacological Applications
Cytotoxicity and Antimicrobial Activity
The synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by Hassan et al. (2014) highlighted their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study presents a foundational step towards understanding the pharmacological applications of such compounds in cancer research (Hassan et al., 2014).
Biologically Active Azomethine Derivatives
Chiriapkin et al. (2021) conducted targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exploring their cytostatic, antitubercular, and anti-inflammatory activities. This research is indicative of the compound's versatility in the development of new therapeutic agents (Chiriapkin et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to determine the biochemical pathways it affects . Once the targets and mode of action are known, researchers can map out the biochemical pathways involved and understand the downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on this compound’s mechanism of action, it’s difficult to discuss how such factors might impact it .
Properties
IUPAC Name |
2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPACGIVOJWHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.